molecular formula C21H25N3O5 B5916803 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide

3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide

Cat. No. B5916803
M. Wt: 399.4 g/mol
InChI Key: ZTKUJKDEVIYPGS-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide, also known as TMB-4, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. TMB-4 belongs to the class of hydrazide derivatives and has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune response. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In cancer research, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9, two enzymes involved in programmed cell death.

Advantages and Limitations for Lab Experiments

3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide has several advantages for lab experiments, including its stability and solubility in various solvents. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, this compound also has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and dosage of this compound used in experiments.

Future Directions

There are several future directions for research on 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide, including its potential applications in drug development and disease treatment. In drug development, this compound could be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of research. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its optimal dosage and administration route for clinical use.
Conclusion:
In conclusion, this compound is a novel chemical compound with potential therapeutic applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide involves several steps, including the condensation of 4-morpholinylbenzaldehyde with 3,4,5-trimethoxybenzohydrazide in the presence of acetic acid, followed by the addition of sodium acetate and acetic anhydride. The reaction mixture is then refluxed, and the resulting product is purified through recrystallization. The purity of this compound can be determined through various analytical techniques, such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Inflammation is also a target for this compound, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

3,4,5-trimethoxy-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-26-18-12-16(13-19(27-2)20(18)28-3)21(25)23-22-14-15-4-6-17(7-5-15)24-8-10-29-11-9-24/h4-7,12-14H,8-11H2,1-3H3,(H,23,25)/b22-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKUJKDEVIYPGS-HYARGMPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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